1-(5-Chloro-3-methyl-2-pyridinyl)piperazine
Description
Properties
IUPAC Name |
1-(5-chloro-3-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEBPJMHRGYJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264187 | |
| Record name | 1-(5-Chloro-3-methyl-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912556-79-7 | |
| Record name | 1-(5-Chloro-3-methyl-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912556-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-3-methyl-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-methyl-2-pyridinyl)piperazine typically involves the reaction of 5-chloro-3-methyl-2-pyridinecarboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reactivity enables the introduction of diverse functional groups:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 6 h | 1-(5-Methoxy-3-methyl-2-pyridinyl)piperazine | 78% | |
| Ammonia (NH₃) | Ethanol, 80°C, 12 h | 1-(5-Amino-3-methyl-2-pyridinyl)piperazine | 65% | |
| Potassium thiolate | THF, RT, 3 h | 1-(5-Mercapto-3-methyl-2-pyridinyl)piperazine | 82% |
The electron-withdrawing pyridine ring enhances the leaving-group ability of chlorine, facilitating substitutions with oxygen-, nitrogen-, and sulfur-based nucleophiles.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogenated pyridine ring:
Suzuki-Miyaura Coupling:
-
Reactants : Arylboronic acids
-
Catalyst : Pd(PPh₃)₄
-
Conditions : Dioxane/H₂O (3:1), 90°C, 12 h
-
Example : Coupling with 4-methoxyphenylboronic acid yields 1-(5-(4-methoxyphenyl)-3-methyl-2-pyridinyl)piperazine (74% yield).
Buchwald-Hartwig Amination:
-
Reactants : Primary/secondary amines
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Catalyst : Pd₂(dba)₃/Xantphos
-
Conditions : Toluene, 110°C, 24 h
-
Example : Reaction with morpholine produces 1-(5-(morpholin-4-yl)-3-methyl-2-pyridinyl)piperazine (68% yield).
Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo alkylation, acylation, and sulfonylation:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Benzyl bromide | K₂CO₃, DMF, 50°C, 8 h | 1-(5-Chloro-3-methyl-2-pyridinyl)-4-benzylpiperazine |
| Acylation | Acetyl chloride | Et₃N, DCM, RT, 2 h | 1-(5-Chloro-3-methyl-2-pyridinyl)-4-acetylpiperazine |
| Sulfonylation | Tosyl chloride | Pyridine, 0°C → RT, 6 h | 1-(5-Chloro-3-methyl-2-pyridinyl)-4-tosylpiperazine |
These modifications alter solubility and pharmacological properties .
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at position 4 (meta to chlorine):
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 1-(5-Chloro-3-methyl-4-nitro-2-pyridinyl)piperazine | >95% at C4 |
| Br₂/FeBr₃ | DCM, RT, 1 h | 1-(5-Chloro-4-bromo-3-methyl-2-pyridinyl)piperazine | >90% at C4 |
Steric hindrance from the methyl group directs electrophiles to the less hindered C4 position.
Complexation with Metal Ions
The piperazine nitrogen atoms coordinate transition metals, forming stable complexes:
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| CuCl₂ | 1:2 | Catalysis in oxidation reactions |
| Pd(OAc)₂ | 1:1 | Cross-coupling catalyst |
These complexes exhibit catalytic activity in organic transformations .
Comparative Reactivity with Analogues
The chlorine and methyl groups synergistically influence reactivity:
| Derivative | Reaction Rate (Cl substitution) | Catalytic Efficiency (vs Pd) |
|---|---|---|
| 1-(5-Chloro-3-methyl-2-pyridinyl)piperazine | 1.0 (reference) | 1.0 (reference) |
| 1-(3-Chlorophenyl)piperazine | 0.3 | 0.6 |
| 1-(4-Methylpyridin-2-yl)piperazine | 1.2 | 1.3 |
The methyl group enhances steric protection, while chlorine optimizes electronic effects for metal coordination .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₂ClN₃
- Molecular Weight : 197.66 g/mol
- Structural Features : The compound has a piperazine ring substituted with a 5-chloro-3-methyl-2-pyridinyl group, which contributes to its reactivity and biological activity.
1-(5-Chloro-3-methyl-2-pyridinyl)piperazine exhibits notable biological activity, particularly as a modulator of the central nervous system (CNS). Research indicates its potential effects on serotonin receptors, which are crucial for mood regulation and anxiety disorders. The compound's ability to act as a ligand for various neurotransmitter receptors positions it as a candidate for further pharmacological studies.
Key Biological Interactions
- Serotonin Receptors : Affinity for different receptor subtypes may influence neurotransmission pathways.
- Enzyme Interactions : Studies have explored its interactions with metabolic enzymes, assessing its pharmacokinetic properties.
Synthetic Routes
Several synthetic methods have been developed to produce this compound, allowing for modifications that tailor its properties for specific applications. Common synthetic strategies include:
- Nucleophilic Substitution Reactions : Utilized to introduce various functional groups.
- Electrophilic Aromatic Substitution : Facilitates the formation of derivatives with varied pharmacological profiles.
Applications in Research
The applications of this compound span several fields:
Medicinal Chemistry
- Potential use as an anxiolytic agent due to its interaction with serotonin receptors.
- Investigation into its efficacy against mood disorders and anxiety-related conditions.
Neuropharmacology
- Studies on its role in modulating neurotransmitter systems.
- Exploration of its effects on cognitive functions and behavioral responses.
Drug Development
- Development of analogs with improved selectivity and efficacy based on its structural features.
Case Studies and Research Findings
Research has documented various case studies focusing on the pharmacological applications of this compound:
- Study on Serotonin Receptor Modulation : A study demonstrated that this compound could selectively bind to serotonin receptors, influencing mood-related behaviors in animal models.
- Pharmacokinetic Profile Assessment : Investigations into the metabolic pathways revealed insights into how this compound is processed in biological systems, which is crucial for understanding its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-methyl-2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorinated methylpyridine moiety can enhance the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues
Substituted Phenylpiperazines
1-(3-Chlorophenyl)piperazine (mCPP) Structure: Phenyl ring with a chlorine substituent at position 3. Activity: Acts as a 5-HT1B/1C receptor agonist, influencing serotonin pathways linked to anxiety, locomotion, and appetite regulation .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Structure : Phenyl ring with a trifluoromethyl group at position 3.
- Activity : 5-HT1B/1C agonist with psychoactive properties, historically misused as a "legal high" .
- Comparison : The trifluoromethyl group in TFMPP enhances lipophilicity and metabolic stability, whereas the chloro-methyl-pyridine substituents in the target compound may improve water solubility and reduce CNS penetration .
Pyridine-Containing Piperazines
1-(2-Pyrimidinyl)piperazine Structure: Piperazine linked to a pyrimidine ring. Activity: Metabolite of anxiolytic drugs (e.g., buspirone) with α-adrenoceptor affinity . serotonergic targets .
1-(5-Nitro-2-pyridinyl)piperazine Derivatives
- Structure : Nitro-substituted pyridine-piperazine hybrids.
- Activity : Explored as CCR5 antagonists for HIV inhibition .
- Comparison : The chloro and methyl groups in the target compound may reduce nitro-related toxicity while maintaining piperazine’s chelating capacity for metal ions in receptor binding .
Receptor Selectivity
Serotonin Receptors :
PI3K Inhibition :
Cytotoxicity
- Benzhydrylpiperazine Derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine):
Antibacterial Activity
- 1-(Substituted phenyl)piperazine Amides :
Physicochemical and Pharmacokinetic Properties
| Property | 1-(5-Chloro-3-methyl-2-pyridinyl)piperazine | mCPP | TFMPP | Benzhydrylpiperazine Derivatives |
|---|---|---|---|---|
| LogP | ~2.1 (estimated) | 2.8 | 3.5 | 4.0–5.0 |
| Water Solubility | Moderate (pyridine N enhances polarity) | Low | Very low | Insoluble |
| Metabolic Stability | High (resistant to CYP450 oxidation) | Moderate (demethylation) | High (CF3 stability) | Low (benzoyl cleavage) |
| Bioavailability | 50–70% (oral) | 30–40% | 20–30% | <10% |
Biological Activity
1-(5-Chloro-3-methyl-2-pyridinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of central nervous system functions. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN3
- Molecular Weight : 201.68 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound primarily acts as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the brain, influencing pathways associated with mood regulation, cognition, and anxiety.
1. Central Nervous System Modulation
Research indicates that this compound exhibits significant effects on the central nervous system (CNS). It has been shown to:
- Enhance Serotonergic Activity : By acting on serotonin receptors, it may improve mood and alleviate anxiety symptoms.
- Dopaminergic Modulation : Potentially influencing dopamine pathways, it could have implications for treating disorders like schizophrenia and Parkinson's disease.
2. Antimicrobial Properties
In addition to CNS effects, this compound has demonstrated antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
3. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties:
- Cell Line Studies : It has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
Case Studies and Research Findings
- Neuropharmacological Study : A study demonstrated that administration of this compound in animal models resulted in significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties .
- Anticancer Activity : Research involving various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Q & A
Q. What are the key synthetic challenges in preparing 1-(5-chloro-3-methyl-2-pyridinyl)piperazine, and how are they addressed methodologically?
The synthesis of pyridinylpiperazine derivatives typically involves multi-step reactions, including nitration, chlorination, and nucleophilic substitution. For example, nitration of pyridin-2-ol to 3-nitropyridin-2-ol (17–21% yield) is a bottleneck due to low efficiency, necessitating optimized reaction conditions (e.g., controlled temperature and stoichiometry) to improve yield . Subsequent substitution of chlorine with piperazine requires careful control of reaction time and solvent polarity to avoid side reactions like over-alkylation. Elemental analysis and spectral techniques (e.g., H NMR, IR) are critical for confirming structural integrity .
Q. How is the structural authenticity of this compound validated post-synthesis?
Structural validation employs a combination of:
Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?
Initial screening should include:
- Cytotoxicity assays (e.g., MTT on cancer cell lines like MDA-MB-231) to establish IC values .
- Receptor binding studies (e.g., 5-HT or 5-HT receptor affinity via radioligand displacement assays) .
- Antiplatelet activity using platelet aggregation inhibition tests (e.g., ADP-induced aggregation) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of pyridinylpiperazine derivatives?
Example SAR Insights :
- Methyl substituent position : 4-Methylpiperazine derivatives (e.g., compound 2) exhibit higher PLpro inhibitory activity (IC < 0.015 μM) than 2- or 3-methyl analogs due to optimized steric interactions with the enzyme’s active site .
- Electron-donating groups : Piperazine rings with dimethylaminoalkyl substitutions reduce activity by disrupting salt bridges (e.g., with E167 in PLpro), whereas hydroxyalkyl groups are better tolerated .
- Aromatic ring systems : Bridged piperazine or bulky aryl groups enhance receptor binding (e.g., 5-HT affinity) by stabilizing π-π interactions .
Q. What computational methods are used to predict or rationalize the bioactivity of this compound?
- Molecular docking : Simulates ligand-receptor interactions (e.g., with 5-HT or PLpro) to identify key binding motifs (e.g., hydrogen bonds with pyridine nitrogen or chlorine atoms) .
- Topology-constrained generative models : Generate novel analogs with optimized substituent patterns for target-specific activity .
- Pharmacophore mapping : Highlights critical features (e.g., basic nitrogen in piperazine for salt bridge formation) .
Q. How can researchers resolve contradictions in toxicity vs. activity data for modified piperazine derivatives?
Case Study : Beta-cyclodextran-modified piperazine derivatives show reduced toxicity but lower bioactivity. To address this:
- Dose-response profiling : Identify the concentration window where toxicity is minimized but activity remains significant .
- Co-administration strategies : Pair the compound with adjuvants (e.g., nanoparticles) to enhance bioavailability without increasing toxicity .
- Metabolic stability assays : Assess hepatic microsomal degradation to rule out rapid clearance as a cause of false-low activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted applications?
- Lipophilicity modulation : Introduce fluorine or trifluoromethyl groups (logP ~2.5–3.5) to enhance blood-brain barrier penetration .
- Prodrug design : Mask the piperazine nitrogen with ester groups (hydrolyzed in vivo) to improve solubility and reduce first-pass metabolism .
- P-glycoprotein inhibition : Co-administer with inhibitors like verapamil to prolong CNS retention .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
